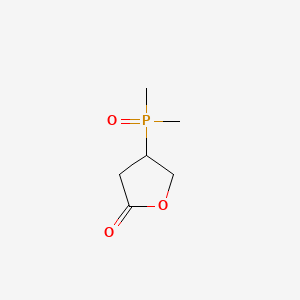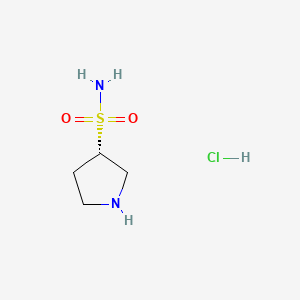
(3S)-pyrrolidine-3-sulfonamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-pyrrolidine-3-sulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a sulfonamide group attached to it. The hydrochloride part indicates that the compound is in its salt form, which often enhances its solubility in water.
Méthodes De Préparation
The synthesis of (3S)-pyrrolidine-3-sulfonamidehydrochloride typically involves several steps. One common method includes the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base to form the sulfonamide. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane or acetonitrile. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, which is then purified through crystallization or recrystallization techniques .
Analyse Des Réactions Chimiques
(3S)-pyrrolidine-3-sulfonamidehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfonamide group.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the specific conditions used .
Applications De Recherche Scientifique
(3S)-pyrrolidine-3-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in the treatment of various diseases, including bacterial infections and inflammatory conditions.
Industry: The compound is used in the production of other chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of (3S)-pyrrolidine-3-sulfonamidehydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The pyrrolidine ring may also interact with other molecular targets, enhancing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
(3S)-pyrrolidine-3-sulfonamidehydrochloride can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Another antibiotic used to treat bacterial infections.
What sets this compound apart is its unique structure, which includes a pyrrolidine ring. This structural feature may confer different biological activities and pharmacokinetic properties compared to other sulfonamides .
Propriétés
Formule moléculaire |
C4H11ClN2O2S |
|---|---|
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
(3S)-pyrrolidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2,(H2,5,7,8);1H/t4-;/m0./s1 |
Clé InChI |
RKEXZIKOTCCWKB-WCCKRBBISA-N |
SMILES isomérique |
C1CNC[C@H]1S(=O)(=O)N.Cl |
SMILES canonique |
C1CNCC1S(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13593262.png)
![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)
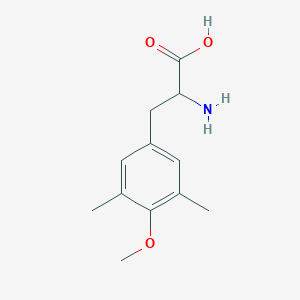

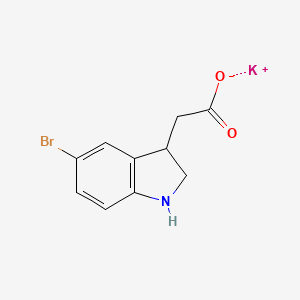


![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
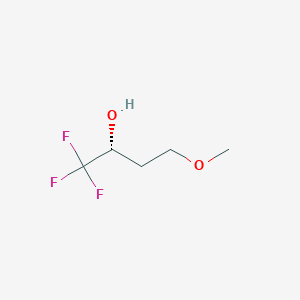
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)

